molecular formula C22H29N7O B10985099 N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide

Cat. No.: B10985099
M. Wt: 407.5 g/mol
InChI Key: XQIYZQPTVWKIHW-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the intermediate with beta-alaninamide under specific reaction conditions, such as the use of coupling agents like HBTU (N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving purinergic signaling.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as purinergic receptors. These interactions can modulate various signaling pathways, leading to changes in cellular functions. The compound’s structure allows it to fit into the binding sites of these receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide
  • N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyridazin-2-yl)-piperazine-1-carboxamide

Uniqueness

What sets N-[2-(1-benzylpiperidin-4-yl)ethyl]-N~3~-7H-purin-6-yl-beta-alaninamide apart is its unique combination of a piperidine ring, a purine moiety, and a beta-alaninamide group. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H29N7O

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C22H29N7O/c30-19(7-11-24-21-20-22(26-15-25-20)28-16-27-21)23-10-6-17-8-12-29(13-9-17)14-18-4-2-1-3-5-18/h1-5,15-17H,6-14H2,(H,23,30)(H2,24,25,26,27,28)

InChI Key

XQIYZQPTVWKIHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCNC(=O)CCNC2=NC=NC3=C2NC=N3)CC4=CC=CC=C4

Origin of Product

United States

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